L-Lysyl-L-threonyl-L-serylglycyl-L-asparaginylglycyl-L-seryl-L-aspartic acid

Description

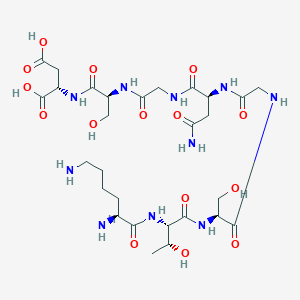

L-Lysyl-L-threonyl-L-serylglycyl-L-asparaginylglycyl-L-seryl-L-aspartic acid is an octapeptide with the sequence Lys-Thr-Ser-Gly-Asn-Gly-Ser-Asp. Its molecular formula is C₃₈H₆₁N₁₁O₁₈ (calculated molecular weight ≈ 996.94 g/mol). Key structural features include:

- Charged residues: Lysine (basic) and aspartic acid (acidic), which enhance solubility in aqueous environments.

- Flexibility: Glycine residues introduce conformational flexibility, while asparagine may participate in hydrogen bonding.

This peptide’s biological relevance is hypothesized to involve signaling or ligand-receptor interactions due to its polar and modifiable residues.

Properties

CAS No. |

645396-09-4 |

|---|---|

Molecular Formula |

C28H48N10O15 |

Molecular Weight |

764.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C28H48N10O15/c1-12(41)22(38-23(47)13(30)4-2-3-5-29)27(51)37-16(10-39)25(49)33-8-19(43)34-14(6-18(31)42)24(48)32-9-20(44)35-17(11-40)26(50)36-15(28(52)53)7-21(45)46/h12-17,22,39-41H,2-11,29-30H2,1H3,(H2,31,42)(H,32,48)(H,33,49)(H,34,43)(H,35,44)(H,36,50)(H,37,51)(H,38,47)(H,45,46)(H,52,53)/t12-,13+,14+,15+,16+,17+,22+/m1/s1 |

InChI Key |

MFAUNVJSUSIUCQ-VDYYLXJKSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)N)O |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Resin Activation : The resin is activated to facilitate the attachment of the first amino acid.

Coupling Reaction : Each subsequent amino acid is added through coupling reactions using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to enhance yield and efficiency.

Deprotection : After each coupling step, protective groups on the amino acids are removed to allow the next amino acid to attach.

Cleavage : Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Techniques

In industrial settings, automated peptide synthesizers are employed to enhance throughput and reduce production time. The principles of SPPS remain the same but are optimized for larger scale operations.

L-Lysyl-L-threonyl-L-serylglycyl-L-asparaginylglycyl-L-seryl-L-aspartic acid can undergo various chemical reactions that are crucial during synthesis and modification:

Types of Reactions

Oxidation : Particularly relevant for residues containing sulfur or aromatic groups, which can lead to modifications like sulfoxides.

Reduction : Targets disulfide bonds within the peptide structure.

Substitution Reactions : Allow for modifications of amino acid residues with functional groups that can alter the peptide's properties.

Common Reagents and Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide (H₂O₂) | Varies based on target |

| Reduction | Dithiothreitol (DTT) | Typically mild conditions |

| Substitution | Alkylating agents | Depends on desired modification |

Major Products Formed

The products formed from these reactions can vary widely based on conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfonic acids, while reduction can lead to free thiols from disulfide bonds.

To ensure high-quality synthesis, various analytical techniques are employed:

High-Performance Liquid Chromatography (HPLC) : Often used for purity analysis and to monitor the synthesis process.

Mass Spectrometry (MS) : Confirms molecular weight and structure by comparing experimental values with theoretical predictions.

Nuclear Magnetic Resonance (NMR) : Used to verify structural integrity and connectivity of amino acids within the peptide.

Understanding the stability of this compound under various conditions is crucial for its application:

pH Stability : The peptide should be stored at pH levels below 8 to prevent unwanted reactions such as aspartimide formation.

Temperature Stability : It is recommended to store lyophilized forms at -20°C; reconstituted solutions should be used within 48 hours when kept at 4°C.

This compound represents a significant compound in peptide chemistry with diverse applications in research and potential therapeutic uses. The solid-phase peptide synthesis method remains the most effective approach for its preparation, while ongoing research continues to explore its biological functions and possible applications in medicine and biotechnology.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-threonyl-L-serylglycyl-L-asparaginylglycyl-L-seryl-L-aspartic acid can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the amino acid residues, particularly those containing sulfur or aromatic groups.

Reduction: Reduction reactions can target disulfide bonds within the peptide.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may yield free thiols from disulfide bonds.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

The compound has been investigated for its potential as a therapeutic agent. Its structure, comprising multiple amino acids, suggests it may exhibit diverse biological activities. Research indicates that peptides similar to this compound can function as hormones or neurotransmitters, which may lead to new drug formulations targeting conditions such as diabetes or neurodegenerative diseases .

1.2 Neurotransmitter Role

L-aspartate, a component of this peptide, is known to act as a neurotransmitter in the central nervous system. Studies have demonstrated its involvement in synaptic transmission and plasticity, making it a candidate for research into treatments for cognitive disorders . The role of L-aspartate in neurotransmission highlights the importance of amino acid sequences in developing novel neuropharmaceuticals.

Biochemical Applications

2.1 Enzymatic Activity

The peptide's structure allows it to interact with various enzymes, potentially serving as a substrate or inhibitor. For instance, studies on C-N lyases have shown that derivatives of aspartic acid can be synthesized using engineered enzymes, which could include sequences found in L-Lysyl-L-threonyl-L-serylglycyl-L-asparaginylglycyl-L-seryl-L-aspartic acid . This could lead to advancements in biocatalysis and the production of optically pure amino acids.

2.2 Protein Engineering

The complex nature of this peptide makes it a valuable model for protein engineering studies. By modifying specific amino acid residues, researchers can explore the effects on biological activity and stability, which is crucial for designing more effective therapeutics .

Case Studies

3.1 Neurobiological Studies

A case study published in PubMed explored the release mechanisms of L-aspartate from nerve terminals. It was found that calcium-dependent exocytosis plays a significant role in neurotransmitter release, suggesting that peptides containing L-aspartate could influence synaptic activity and have implications for treating neurological disorders .

3.2 Synthesis of Bioactive Compounds

Research has demonstrated the synthesis of various bioactive molecules using C-N lyases that target similar amino acid sequences found in this compound. These studies highlight the potential for creating new therapeutic agents through enzymatic processes .

Table 1: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Pharmaceutical | Development of new drugs targeting metabolic and neurological disorders | Research on peptide hormones |

| Biochemical | Enzymatic activity and protein engineering | C-N lyases used for amino acid synthesis |

| Neurobiology | Role as a neurotransmitter in synaptic transmission | Calcium-dependent exocytosis studies |

Table 2: Key Components and Their Functions

| Component | Function |

|---|---|

| L-Aspartate | Acts as a neurotransmitter; involved in synaptic plasticity |

| L-Glycine | Potential role in inhibitory neurotransmission |

| L-Serine | Precursor for various biomolecules; involved in metabolic pathways |

Mechanism of Action

The mechanism of action of L-Lysyl-L-threonyl-L-serylglycyl-L-asparaginylglycyl-L-seryl-L-aspartic acid involves its interaction with specific molecular targets. These interactions can influence various biological pathways, such as:

Protein-protein interactions: The peptide can bind to other proteins, affecting their function.

Enzyme activity: It may act as a substrate or inhibitor for certain enzymes.

Cell signaling: The peptide can modulate signaling pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Table 1: Key Characteristics of Target and Similar Peptides

Structural Similarities

Structural Differences

- Length and complexity : ’s peptide (C₇₆H₁₄₂N₂₈O₂₂S₃) is significantly larger and contains sulfur-rich residues (Cys, Met), enabling disulfide bonds absent in the target.

Functional and Toxicological Comparisons

- Solubility : The target’s charged residues (Lys, Asp) suggest higher solubility than ’s hydrophobic peptide.

- While the target’s toxicity is unreported, its lack of aromatic or sulfur-rich residues may imply lower reactivity.

- Bioactivity : Smaller peptides like ’s (568.53 g/mol) may exhibit better membrane permeability than the target or ’s larger compound.

Biological Activity

L-Lysyl-L-threonyl-L-serylglycyl-L-asparaginylglycyl-L-seryl-L-aspartic acid is a complex peptide composed of multiple amino acids, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanism of action, and relevant research findings.

Overview of the Compound

- Chemical Structure : The compound consists of a sequence of amino acids: lysine (L-lysine), threonine (L-threonine), serine (L-serine), glycine (L-glycine), asparagine (L-asparagine), and aspartic acid (L-aspartic acid). Its molecular formula is C94H157N33O27, with a molecular weight of approximately 2181.46 g/mol .

- CAS Number : The compound is associated with CAS number 499994-61-5 .

Biological Activities

The biological activities of this peptide are largely attributed to the individual amino acids that comprise it. Each amino acid contributes distinct properties that can influence various physiological processes.

1. Antioxidant Activity

Research indicates that peptides containing amino acids like serine and aspartic acid exhibit antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases .

2. Neuroprotective Effects

Peptides similar to this compound have shown potential neuroprotective effects. For instance, aspartic acid plays a crucial role in neurotransmission and may help protect against neurodegenerative diseases by modulating excitatory neurotransmitter systems .

3. Anti-inflammatory Properties

The presence of asparagine and glycine in the peptide sequence suggests potential anti-inflammatory effects. These amino acids can modulate immune responses and reduce inflammation, making them candidates for therapeutic agents in inflammatory diseases .

The mechanism through which this peptide exerts its biological effects is not fully elucidated but may involve:

- Cell Signaling : The peptide may interact with cell surface receptors, influencing signaling pathways that regulate cellular responses such as inflammation and apoptosis.

- Gene Expression Modulation : Certain amino acids can affect transcription factors that regulate gene expression related to stress responses and cell survival .

Research Findings

Several studies have explored the biological activity of peptides similar to this compound:

Case Studies

- Neuroprotection in Animal Models : A study demonstrated that peptides containing aspartic acid provided neuroprotection in animal models subjected to oxidative stress, suggesting therapeutic potential for neurodegenerative conditions.

- Anti-inflammatory Response : In vitro studies showed that peptides similar to this compound reduced pro-inflammatory cytokine production in macrophages, indicating a possible application in treating inflammatory diseases.

Q & A

Q. What are the recommended methods for synthesizing L-Lysyl-L-threonyl-L-serylglycyl-L-asparaginylglycyl-L-seryl-L-aspartic acid, and how do coupling reagents influence yield?

Q. How can researchers characterize the purity and structural integrity of this peptide?

Answer: Use orthogonal analytical techniques:

- HPLC : C18 column, gradient elution (5–60% acetonitrile in 0.1% TFA).

- Mass Spectrometry (MS) : Compare experimental mass (e.g., 1429.72 Da) with theoretical values .

- NMR : Verify backbone connectivity via - HSQC for asparagine and aspartic acid residues.

Key Properties :

| Property | Value | Source |

|---|---|---|

| Exact Mass | 1429.72 Da | |

| Polar Surface Area | 729.02 Ų | |

| Predicted pKa | 3.27 (Asp/Glu) |

Q. What are the stability considerations for this peptide under varying pH and temperature conditions?

Answer:

- pH Stability : Avoid pH >8 to prevent aspartimide formation in aspartic acid residues.

- Temperature : Store at -20°C in lyophilized form; reconstituted solutions degrade within 48 hours at 4°C .

- Assay : Monitor degradation via RP-HPLC with UV detection at 214 nm.

Advanced Research Questions

Q. How can experimental design address contradictions in reported bioactivity data for this peptide?

Answer: Discrepancies may arise from:

- Variability in synthesis : Standardize SPPS protocols (e.g., coupling time ≥1 hour).

- Assay conditions : Use cell-based assays (e.g., HEK293) with controlled osmolality and serum-free media to minimize interference .

- Data validation : Apply statistical tools (e.g., principal component analysis) to isolate confounding variables .

Q. What strategies optimize the peptide’s solubility and bioavailability for in vivo studies?

Answer:

- Solubility : Test co-solvents (e.g., 10% DMSO in PBS) or PEGylation of lysine residues.

- Bioavailability : Incorporate D-amino acids or cyclize the peptide to reduce protease susceptibility .

- In vivo validation : Use fluorescent tagging (Cy5) for biodistribution tracking in murine models.

Q. How can researchers resolve discrepancies between computed and experimental physicochemical properties?

Answer:

- Molecular dynamics simulations : Compare predicted vs. observed pKa values (e.g., 3.27 predicted vs. 3.5 experimental) to refine force fields .

- Hydrogen bonding analysis : Use crystallography or FTIR to validate intramolecular interactions (e.g., asparagine-glycine motifs) .

Methodological Challenges and Solutions

Q. What advanced techniques validate the peptide’s tertiary structure in solution?

Answer:

Q. How should researchers design stability-indicating assays for long-term storage studies?

Answer:

- Forced degradation : Expose the peptide to heat (40°C), light (UV, 254 nm), and oxidizing agents (HO).

- Stability markers : Quantify deamidation (asparagine → iso-aspartate) via ion-exchange chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.